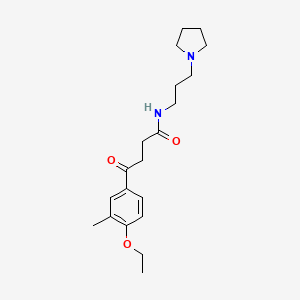![molecular formula C16H12Cl2N4O2 B5906889 1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring molecule in the body that plays a crucial role in various physiological processes. Adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of sleep, pain perception, and cognition. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
DPCPX selectively blocks the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including sleep, pain perception, and cognition. By blocking the adenosine A1 receptor, DPCPX can modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, pain perception, and cognitive function.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and glutamate in the brain, which are involved in the regulation of mood and cognitive function. DPCPX has also been shown to reduce the levels of GABA, which is involved in the regulation of anxiety and pain perception.
実験室実験の利点と制限
DPCPX has several advantages for lab experiments. It is highly selective for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. DPCPX is also relatively stable and can be easily synthesized. However, DPCPX has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. DPCPX also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
将来の方向性
There are several future directions for the study of DPCPX. One potential direction is the study of the long-term effects of DPCPX on neurological disorders. Another potential direction is the study of the potential use of DPCPX in combination with other drugs for the treatment of neurological disorders. Additionally, the development of new formulations of DPCPX with improved solubility and longer half-life could enhance its effectiveness in experimental settings.
合成法
DPCPX can be synthesized by reacting 2,3-dichlorobenzyl alcohol with 3-chloropyridine in the presence of potassium carbonate. The resulting 2,3-dichlorobenzyl-3-chloropyridine intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine to obtain DPCPX.
科学的研究の応用
DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. DPCPX has also been studied for its potential use in the treatment of pain, depression, and anxiety disorders.
特性
IUPAC Name |
1-[(2,3-dichlorophenoxy)methyl]-N-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-4-1-5-14(15(12)18)24-10-22-8-6-13(21-22)16(23)20-11-3-2-7-19-9-11/h1-9H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKETZMRMVVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)



![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)

![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)
![4-cyclohexyl-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5906895.png)
